1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with an ethanone group and an oxazole ring
Mechanism of Action
Target of Action
The primary targets of 1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone are the α1B and α2A-adrenoceptors . These receptors play a crucial role in the sympathetic nervous system, which is often overactive in conditions such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
Mode of Action
This compound interacts with its targets by acting as a non-selective antagonist of α1B and α2A-adrenoceptors . This means it binds to these receptors and blocks their activity, thereby inhibiting the adrenergic nervous system .
Biochemical Pathways
The antagonistic action of this compound on α1B and α2A-adrenoceptors affects several biochemical pathways. Specifically, it can improve disrupted lipid and carbohydrate profiles, which are often associated with metabolic syndrome .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the levels of triglycerides and glucose in the plasma .
Preparation Methods
The synthesis of 1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the piperazine ring: The piperazine ring is functionalized with the ethanone group through nucleophilic substitution reactions.
Introduction of the o-tolyl group: This step involves the use of toluene derivatives and appropriate catalysts to introduce the o-tolyl group onto the oxazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or oxazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation.
Scientific Research Applications
1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use in the development of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)propylamine: This compound has a similar structure but with a propylamine group instead of an ethanone group.
1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)butanone: This compound features a butanone group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-8-10-19(11-9-16)31(28,29)22-23(26-14-12-25(13-15-26)18(3)27)30-21(24-22)20-7-5-4-6-17(20)2/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQOFUHWEPVFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCN(CC4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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